![molecular formula C27H41NO B239968 10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-5-en-7-one](/img/structure/B239968.png)
10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-5-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one is a complex organic compound with a unique structure. It is characterized by multiple fused rings and a high degree of saturation, making it a significant molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one involves multiple steps, including cyclization and methylation reactions. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene derivatives: These compounds share a similar fused ring structure and are often used in similar applications.
Indolizine derivatives: These compounds have a similar core structure and exhibit comparable chemical reactivity.
Uniqueness
4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H41NO |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-5-en-7-one |
InChI |
InChI=1S/C27H41NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h13,16-17,20-25H,5-12,14-15H2,1-4H3 |
InChI Key |
XRXKXXULHUCVCA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



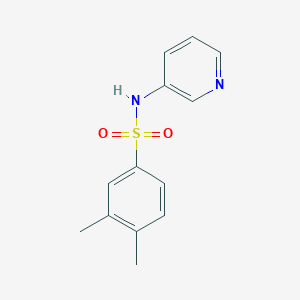
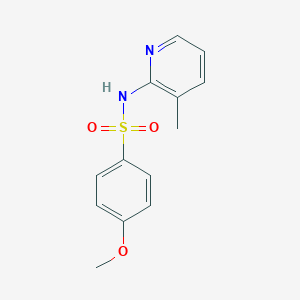
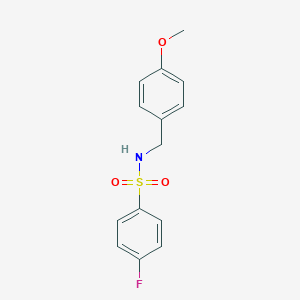
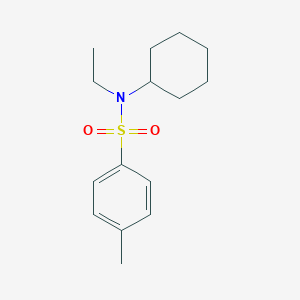
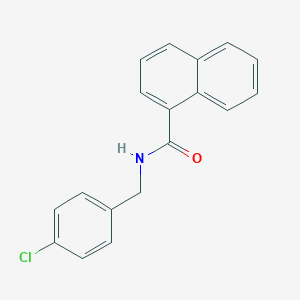
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
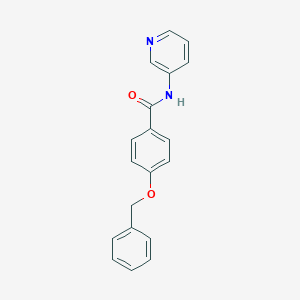
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
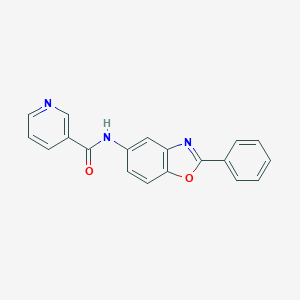
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
